5-ethynyl-1-methyl-1H-1,2,4-triazole
Description
5-Ethynyl-1-methyl-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at the 1-position and an ethynyl (–C≡CH) group at the 5-position. The 1,2,4-triazole scaffold is known for its stability and versatility in medicinal chemistry, materials science, and coordination chemistry . The ethynyl group introduces unique reactivity, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for functionalization or polymer synthesis.
Properties
CAS No. |
55847-46-6 |
|---|---|
Molecular Formula |
C5H5N3 |
Molecular Weight |
107.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-1-methyl-1H-1,2,4-triazole typically involves the alkylation of 1-methyl-1H-1,2,4-triazole with an ethynylating agent. One common method includes the reaction of 1-methyl-1H-1,2,4-triazole with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ethynylated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-1-methyl-1H-1,2,4-triazole can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-ethynyl-1-methyl-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can be used to design inhibitors or activators of specific enzymes, contributing to the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. They may exhibit antimicrobial, antifungal, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 5-ethynyl-1-methyl-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The triazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Effects
Key Observations:
- Reactivity: The ethynyl group in the target compound enables modular derivatization, contrasting with 5-azido analogs, which are prone to detonation but useful in azide-alkyne reactions .
- Thermal Stability: Nitro and trinitromethyl derivatives (e.g., TNNT) decompose at ~135–146°C, whereas ethynyl-substituted triazoles likely exhibit higher thermal stability due to the absence of explosive functional groups .
- Solubility: Amino-substituted derivatives (e.g., 1-(5-methyl-triazol-3-yl)ethanamine HCl) show improved aqueous solubility compared to hydrophobic analogs like ethyl carboxylates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
